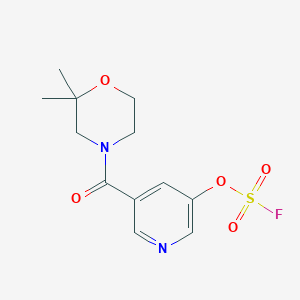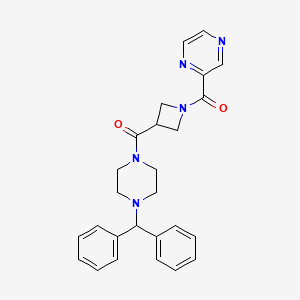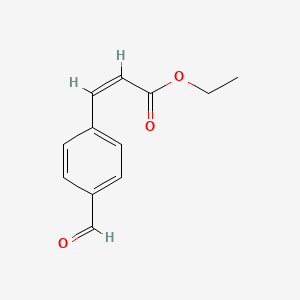
N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, have garnered attention for their potential as anticancer agents. Researchers explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate the specific mechanisms and optimize their efficacy .
Antimicrobial Properties
Thiazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide may serve as a lead compound for developing novel antimicrobial agents. Researchers investigate its effectiveness against drug-resistant strains and explore potential synergies with existing antibiotics .
Antioxidant Potential
Thiazole-based compounds often possess antioxidant properties. N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide could contribute to scavenging free radicals, protecting cells from oxidative stress, and potentially mitigating age-related diseases. Studies focus on its antioxidant capacity and potential health benefits .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers study thiazole derivatives, including our compound of interest, for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them promising candidates for drug development .
Antihypertensive Activity
Thiazoles have been investigated as potential antihypertensive agents. N-isobutyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide might influence blood pressure regulation through vasodilation or other mechanisms. Clinical trials and animal studies explore its efficacy in managing hypertension .
Neuroprotective Potential
Given the compound’s structural features, it could have neuroprotective effects. Researchers examine its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases. Investigations include in vitro and in vivo models to assess its impact on neural health .
properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11(2)9-18-15(22)8-14-10-24-17(20-14)21-16(23)19-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLMASAYFQTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,4S,6As,6bR,8S,8aR,14S,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)
![2-[4-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2627845.png)


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2627848.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)
![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)


![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)